

A Comparative Guide to the Structure-Activity Relationship of Imidazolidinone Analogs

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Compound of Interest

Compound Name: *Imidazolidine*

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Imidazolidinone and its derivatives represent a versatile scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities.^{[1][2][3][4]} This guide provides a comparative analysis of the structure-activity relationships (SAR) of various imidazolidinone analogs, with a focus on their anticancer and enzyme inhibitory activities. The information is intended for researchers, scientists, and drug development professionals to facilitate the rational design of novel therapeutic agents based on this privileged heterocyclic core.

Anticancer Activity of Imidazolidinone Analogs

Derivatives of the imidazolidinone scaffold have demonstrated significant potential as anticancer agents, with activities observed against various cancer cell lines.^{[5][6][7][8]} The SAR studies reveal that the nature and position of substituents on the imidazolidinone ring are critical for their cytotoxic effects.

A notable study explored a series of arylsulfonylimidazolidinones for their in vitro cytotoxicity against HCT116, A549, and NCI-H460 cancer cell lines. The SAR analysis confirmed that an intact 4-phenyl-l-benzenesulfonylimidazolidinone core is crucial for activity.^[5] Furthermore, hydrophobic substitutions at the 2-position of the 1-aminobenzenesulfonyl moiety were found to be beneficial for enhancing the cytotoxic effects.^[5]

Another study investigated novel 4-imidazolidinone derivatives and identified a compound, referred to as 9r, which exhibited potent anticancer activity in colorectal cancer cells by inducing ROS-dependent apoptosis.^[8]

Compound ID	R Group (at 2-position of 1-aminobenzenesulfonyl moiety)	HCT116 IC50 (μM)	A549 IC50 (μM)	NCI-H460 IC50 (μM)	Reference
4a	-H	>100	>100	>100	[5]
4b	-CH3	0.89	1.12	1.32	[5]
4c	-C2H5	0.78	0.98	1.15	[5]
4d	-n-C3H7	0.65	0.82	0.95	[5]
4e	-i-C3H7	0.54	0.68	0.79	[5]
4f	-n-C4H9	0.48	0.61	0.71	[5]
Doxorubicin	(Standard)	1.25	1.58	1.86	[5]

Data extracted and compiled from Sharma et al., Bioorg Med Chem Lett, 2011.[5]

Enzyme Inhibitory Activity of Imidazolidinone Analogs

Imidazolidinone derivatives have also been explored as inhibitors of various enzymes, including protein tyrosine phosphatase 1B (PTP1B) and aldose reductase.

A series of **imidazolidine**-2,4-dione derivatives were designed and synthesized as PTP1B inhibitors, which are potential agents for the treatment of type 2 diabetes.[9] These compounds displayed potent inhibitory activities with IC50 values ranging from 0.57 to 172 μM.[9] 3D-QSAR studies indicated that the spatial arrangement and electronic properties of the substituents are key determinants of their inhibitory potency.[9]

In another study, spiro[**imidazolidine**-4,4'(1'H)-quinazoline]-2,2',5(3'H)-triones were investigated as aldose reductase inhibitors. The 6'-halogenated derivatives were found to be highly potent in vitro inhibitors.[10] The (4R)-6'-chloro-3'-methylspiro[**imidazolidine**-4,4'(1'H)-

quinazoline]-2,2',5(3'H)-trione (compound 67) was identified as the most potent derivative both in vitro and in vivo.[10]

Compound ID	R1 Group	R2 Group	PTP1B IC50 (μM)	Reference
5a	-H	-H	172.3	[9]
5d	4-F-Ph	-H	12.8	[9]
5g	4-Cl-Ph	-H	8.9	[9]
5j	4-Br-Ph	-H	5.6	[9]
5m	4-NO2-Ph	-H	0.57	[9]
5p	2,4-diCl-Ph	-H	1.2	[9]

Data extracted and compiled from Li et al., Eur J Med Chem, 2015.[9]

Experimental Protocols

This protocol is based on the methodology described for evaluating the anticancer activity of imidazolidinone analogs.[8]

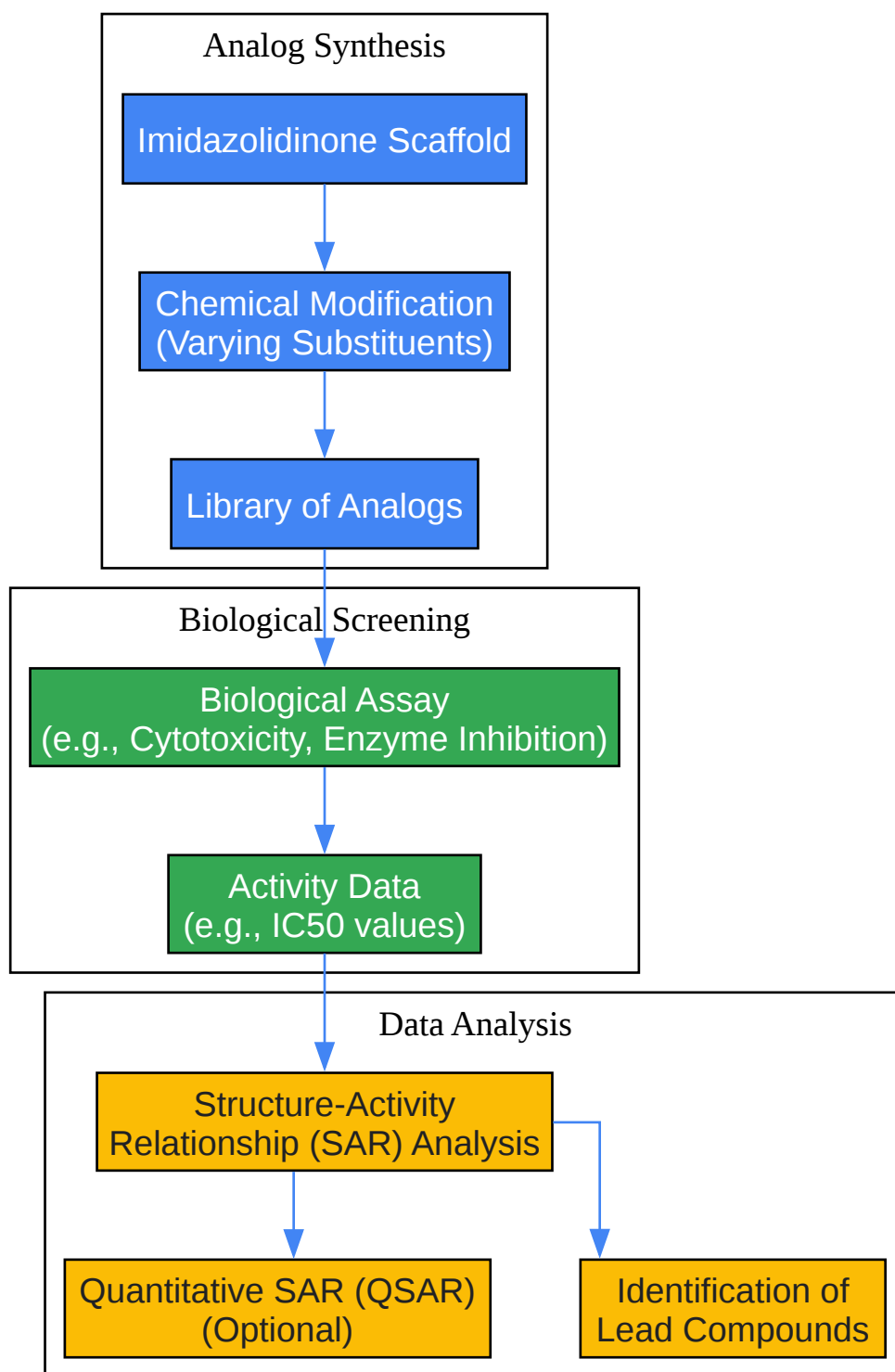
- **Cell Seeding:** Cancer cell lines (e.g., HCT116, A549, NCI-H460) are seeded in 96-well plates at a density of 5×10^3 cells/well and incubated for 24 hours.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds (imidazolidinone analogs) and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
- **Formazan Solubilization:** The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.

- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

This protocol is a generalized procedure based on the evaluation of **imidazolidine-2,4-dione** derivatives as PTP1B inhibitors.[\[9\]](#)

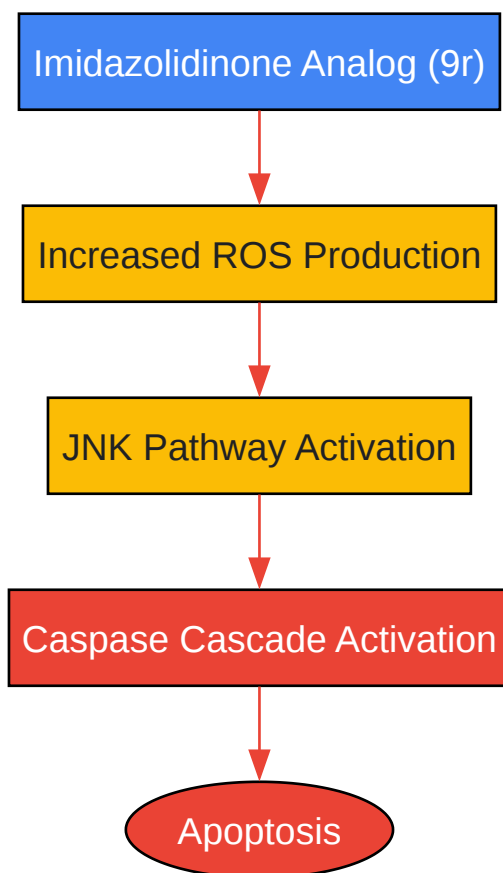
- **Assay Buffer Preparation:** Prepare an assay buffer containing 50 mM HEPES (pH 7.0), 1 mM EDTA, and 1 mM dithiothreitol (DTT).
- **Enzyme and Substrate Preparation:** Recombinant human PTP1B is used as the enzyme source. p-Nitrophenyl phosphate (pNPP) is used as the substrate.
- **Inhibition Reaction:** The reaction is initiated by adding the PTP1B enzyme to a mixture of the assay buffer, varying concentrations of the test inhibitor, and pNPP in a 96-well plate.
- **Incubation:** The reaction mixture is incubated at 37°C for 30 minutes.
- **Reaction Termination:** The reaction is stopped by adding a solution of NaOH.
- **Absorbance Measurement:** The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.
- **Data Analysis:** The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Visualizations



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Caption: Workflow for SAR studies of imidazolidinone analogs.



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Caption: ROS-induced apoptosis pathway activated by an imidazolidinone analog.

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